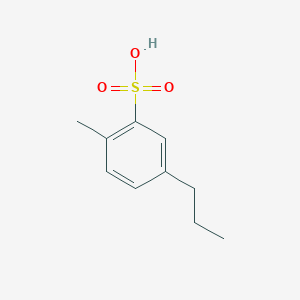![molecular formula C15H10N2O2 B14355223 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione CAS No. 92427-63-9](/img/structure/B14355223.png)
2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione: is a compound that belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound features a naphthalene-1,4-dione core with a pyridin-3-ylamino substituent at the 2-position. The presence of both the naphthoquinone and pyridine moieties contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with 3-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The quinone moiety in 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative under reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
Chemistry: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione is used as a building block in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies as a lead compound for the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form complexes with metal ions makes it valuable in the production of colorants for various applications .
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione involves its interaction with cellular targets, leading to the disruption of key biological processes. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its structure and function.
Proteins: It can inhibit key enzymes involved in cellular metabolism and signaling pathways.
Cell Membranes: The compound can interact with cell membranes, altering their integrity and function.
Comparaison Avec Des Composés Similaires
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial properties.
Uniqueness: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione stands out due to the presence of the pyridine moiety, which enhances its biological activity and allows for additional chemical modifications. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
92427-63-9 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-(pyridin-3-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H10N2O2/c18-14-8-13(17-10-4-3-7-16-9-10)15(19)12-6-2-1-5-11(12)14/h1-9,17H |
Clé InChI |
XQNQMRSCSBBVNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


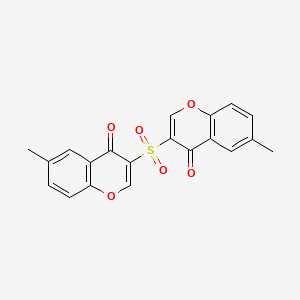
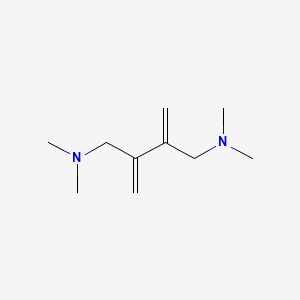
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
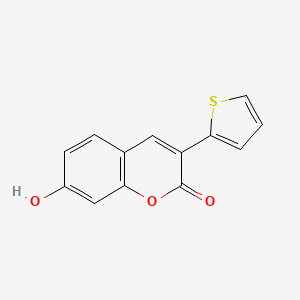

![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
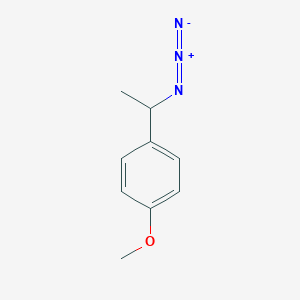
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

